molecular formula C17H18N2O B1266907 7-Benzyloxytryptamine CAS No. 31677-75-5

7-Benzyloxytryptamine

Cat. No. B1266907
CAS RN: 31677-75-5
M. Wt: 266.34 g/mol
InChI Key: JOYGWYISRWPUIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Benzyloxytryptamine and related compounds involves complex organic reactions. For example, a study described the synthesis of 5-hydroxytryptamine-4,7-dione starting from 3-bromo-4,5-dimethoxybenzaldehyde, through a series of reactions including nitromethylenation, nitration, and reductive cyclization, which are steps potentially relevant to the synthesis of 7-benzyloxytryptamine derivatives (Sinhababu & Borchardt, 1988). Another study detailed the synthesis of N-acyl derivatives of tryptamine, which could be adapted for the synthesis of 7-benzyloxytryptamine (Misztal & Boksa, 1984).

Molecular Structure Analysis

The crystal structures of molecular salts derived from benzylamine and organic acidic components provide insights into the molecular structure and supramolecular aspects of benzylamine derivatives, which are structurally related to 7-benzyloxytryptamine (Wen et al., 2017). These analyses reveal how hydrogen bonding and weak nonbonding interactions contribute to the stabilization and framework structures of these compounds.

Chemical Reactions and Properties

The reactivity of 7-benzyloxytryptamine can be inferred from studies on similar compounds. For instance, research on the high-pressure synthesis and properties of derivatives of 7-azabicyclo[2.2.1]heptane indicates how substituent groups can influence the reactivity and stability of bicyclic structures, potentially applicable to 7-benzyloxytryptamine derivatives (Drew et al., 1985).

Physical Properties Analysis

Although specific studies on the physical properties of 7-benzyloxytryptamine were not found, research on related compounds provides valuable insights. For example, the study on the synthesis and mesomorphic properties of certain derivatives highlights the impact of molecular modifications on the physical state and phase behavior of similar organic compounds (Yeap et al., 2007).

Chemical Properties Analysis

The chemical properties of 7-benzyloxytryptamine, such as its reactivity towards ion channels, can be illustrated by a study identifying 5-benzyloxytryptamine as an antagonist of the TRPM8 ion channel, showcasing the potential bioactivity of benzylated tryptamines (Defalco et al., 2010).

Scientific Research Applications

1. Antagonistic Properties in Ion Channels

5-Benzyloxytryptamine, a structurally related compound, has been identified as an antagonist of the TRPM8 ion-channel. It exhibited notable antagonist activity at TRPM8, highlighting its potential in exploring ion channel mechanisms and drug discovery related to these channels (J. Defalco et al., 2010).

2. Anti-diabetic Activity

The synthesis and evaluation of benzothiazole derivatives, including compound 7, have indicated significant antidiabetic activity. These derivatives were tested using the alloxan-induced diabetic model in rats, showing promising results for future drug development against metabolic disorders (Sunil Kumar et al., 2017).

3. Interaction with Dopamine Receptors

Research on benzopyranoxazine (+)-7 (PD 128907), which is closely related to benzyloxytryptamine, has shown interaction with dopamine receptors. These findings are significant for understanding the role of such compounds in neurotransmission and potential therapeutic applications for neurological disorders (L. A. van Vliet et al., 2000).

4. Anticancer Activities

Compounds structurally similar to benzyloxytryptamine, like aaptamine derivatives, have been found to exhibit anticancer activity in human cancer cell lines. This suggests the potential use of benzyloxytryptamine derivatives in cancer research and therapy (S. Dyshlovoy et al., 2014).

5. Interaction with Serotonin Transporters

7-Benzyloxytryptamine (7BT) has been used to study the interaction with serotonin transporters, particularly implicating the first two transmembrane domains in substrate recognition. This research is crucial for understanding the pharmacology of serotonin-related drugs and developing new therapeutic agents (E. M. Adkins et al., 2001).

6. Development of Herbicide Models

Research on benzoxazinones, which are structurally related to benzyloxytryptamine, has led to the development of new herbicide models. These studies are instrumental in agricultural chemistry for developing more effective and selective herbicides (F. A. Macias et al., 2006).

properties

IUPAC Name

2-(7-phenylmethoxy-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c18-10-9-14-11-19-17-15(14)7-4-8-16(17)20-12-13-5-2-1-3-6-13/h1-8,11,19H,9-10,12,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYGWYISRWPUIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293835
Record name 7-Benzyloxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyloxytryptamine

CAS RN

31677-75-5
Record name 31677-75-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92541
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Benzyloxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
EM Adkins, EL Barker, RD Blakely - Molecular pharmacology, 2001 - ASPET
… potency of the indole nitrogen-substituted compoundsN-isopropyltryptamine (NIT), 5-methoxy-N-isopropyltryptamine (5-MNIT), and the 7-substituted compound 7-benzyloxytryptamine (…
Number of citations: 104 molpharm.aspetjournals.org
J DeFalco, D Steiger, M Dourado, D Emerling… - Bioorganic & medicinal …, 2010 - Elsevier
… The importance of the substitution pattern around the indole ring was illustrated by testing 7-benzyloxytryptamine 24 (entry 6). This compound was approximately 10-fold less active than …
Number of citations: 32 www.sciencedirect.com
A Ek, B Witkop - Journal of the American Chemical Society, 1954 - ACS Publications
New labile metabolites derived from tryptophan and bearing oxygen functions in positions 5 and 7 have been prepared and correlated with regard to their actual and potential …
Number of citations: 101 pubs.acs.org
H Harada, Y Hirokawa, K Suzuki, Y Hiyama… - Bioorganic & medicinal …, 2003 - Elsevier
… Protection of the secondary amine functionality of the 7-benzyloxytryptamine Scheme 2, Scheme 4 with Boc group followed by catalytic hydrogenation in the presence of chlorobenzene …
Number of citations: 61 www.sciencedirect.com
S Lancianesi, A Palmieri, M Petrini - Chemical Reviews, 2014 - ACS Publications
The assembly of architecturally complex alkaloids embedding the indole nucleus is of paramount importance for the target oriented synthesis of biologically active molecules. 1 A careful …
Number of citations: 302 pubs.acs.org
M Sawa, H Tateishi, K Mizuno, H Harada, M Oue… - Bioorganic & medicinal …, 2004 - Elsevier
… 7-Methanesulfonyloxytryptamine (R = H, 9a) was synthesized from commercially available 7-benzyloxytryptamine using a procedure similar to the procedure for the preparation of 9b …
Number of citations: 10 www.sciencedirect.com
EM Adkins - 2001 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
M Gabrielsen, AW Ravna, K Kristiansen… - Journal of molecular …, 2012 - Springer
The serotonin (5-HT) transporter (SERT) plays an important role in the termination of 5-HT-mediated neurotransmission by transporting 5-HT away from the synaptic cleft and into the …
Number of citations: 41 link.springer.com
M Gabrielsen - 2011 - munin.uit.no
The serotonin (5-HT) transporter (SERT) plays an important role in the termination of 5-HT-mediated neurotransmission by transporting 5-HT away from the synaptic cleft and into the …
Number of citations: 3 munin.uit.no
JC Pickens - 2003 - search.proquest.com
The diarrheal diseases caused by cholera toxin (CT) and E. coli heat-labile enterotoxin (LT) continue to contribute in large part to the total number of infectious disease-related deaths …
Number of citations: 2 search.proquest.com

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